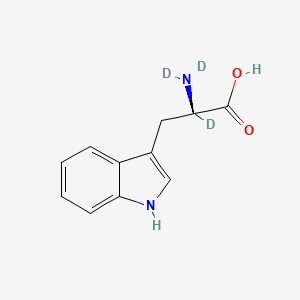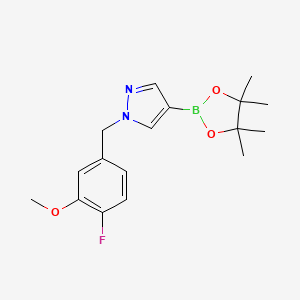![molecular formula C9H17ClFNO B1484621 3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride CAS No. 2098023-73-3](/img/structure/B1484621.png)
3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride
Übersicht
Beschreibung
3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride, also known as 3-FAAH-Cl, is an organofluorine compound that has been studied for its potential applications in medicinal chemistry, as a synthetic intermediate, and as a chiral catalyst. This compound is a derivative of azetidine, an organic ring structure consisting of three carbon atoms and one nitrogen atom. 3-FAAH-Cl has been used as a reagent in organic synthesis, and its reactivity has been studied in detail. It has also been studied for its potential use in medicinal chemistry, as a synthetic intermediate, and as a chiral catalyst.
Wissenschaftliche Forschungsanwendungen
Synthesis and nicotinic acetylcholine receptor binding properties
The compound 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a fluoro derivative related to 3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride, has been identified as a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. This compound, labeled with fluorine-18, shows promise for positron emission tomography (PET) imaging of central nAChRs, offering insights into synaptic neurotransmission and potential diagnostic applications in neurological disorders (Doll et al., 1999).
Antibacterial properties of azetidinylquinolones
Azetidinylquinolones, which share structural similarities with 3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride, have demonstrated significant antibacterial activity. The synthesis and evaluation of these compounds, including their stereoisomers, have contributed to understanding the role of chirality in antibacterial potency and efficacy, highlighting the potential of such structures in developing new antibacterial agents (Frigola et al., 1995).
Development of neurokinin-1 receptor antagonists
Analogues structurally related to 3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride have been explored for their potential as neurokinin-1 receptor antagonists. These compounds, characterized by water solubility and oral activity, may hold therapeutic potential for conditions such as emesis and depression, underscoring the versatility of the azetidine scaffold in medicinal chemistry (Harrison et al., 2001).
Synthesis of heteroaryloxetanes and heteroarylazetidines
The Minisci reaction has been utilized to introduce oxetane and azetidine groups into heteroaromatic bases, demonstrating the synthetic utility of azetidine derivatives in drug discovery. This approach has been applied to molecules with significant pharmacological interest, highlighting the role of azetidine and related structures in the synthesis of complex therapeutic agents (Duncton et al., 2009).
Eigenschaften
IUPAC Name |
3-fluoro-3-(oxan-2-ylmethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO.ClH/c10-9(6-11-7-9)5-8-3-1-2-4-12-8;/h8,11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYBIMOUPLOMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC2(CNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-[(E)-3-ethoxy-3-oxo-1-propenyl]-2H-chromene-3-carboxylate](/img/structure/B1484538.png)


![tert-Butyl 4-{[(3-{[1-(tert-butoxycarbonyl)-4-piperidinyl]methoxy}propanoyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B1484542.png)
![4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid dimethylamide](/img/structure/B1484545.png)


![trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484550.png)

![Methyl 4-{[(4-phenyl-6-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1484553.png)
![N-(2-{1-[3-(Trifluoromethyl)benzyl]-1H-benzimidazol-2-yl}ethyl)-2-thiophenecarboxamide](/img/structure/B1484554.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid amide](/img/structure/B1484555.png)
![1-(5-Fluoro-2-trifluoromethyl-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484556.png)
